3-(3-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
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Overview
Description
3-(3-Methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, a methylphenyl group, and a tetrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, sodium azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Amide Bond: The final step involves coupling the tetrazole-containing intermediate with 4-methylphenylamine to form the amide bond. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its tetrazole ring is of particular interest due to its bioisosteric properties, which can mimic the carboxylate group in biological systems.
Medicine
In medicinal chemistry, 3-(3-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide may be explored for its potential pharmacological activities. Compounds with similar structures have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy and methylphenyl groups may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide: Similar structure but lacks the methyl group on the phenyl ring.
3-(3-Methoxyphenyl)-N-(4-chlorophenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but has a chlorine atom instead of a methyl group.
3-(3-Methoxyphenyl)-N-(4-nitrophenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but has a nitro group instead of a methyl group.
Uniqueness
The presence of the 4-methylphenyl group in 3-(3-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide may confer unique steric and electronic properties, potentially enhancing its biological activity or selectivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(3-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-6-8-14(9-7-12)19-18(24)16(17-20-22-23-21-17)11-13-4-3-5-15(10-13)25-2/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDLDZIJZQEOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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